N-(4-nitrophenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
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Overview
Description
N-(4-nitrophenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a complex organic compound that features a nitrophenyl group, a pyrido[1,2-a][1,3,5]triazin-4-one moiety, and a sulfanylacetamide linkage. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-nitrophenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrido[1,2-a][1,3,5]triazin-4-one Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfanylacetamide Group: This step may involve nucleophilic substitution reactions where a sulfanylacetamide moiety is introduced.
Attachment of the Nitrophenyl Group: This can be done through nitration reactions or by using nitrophenyl-containing starting materials.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation or using reducing agents like tin(II) chloride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an aniline derivative.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Compounds with similar structures are often investigated for their antimicrobial, anticancer, or enzyme inhibitory activities.
Medicine
Drug Development: The compound could be a candidate for drug development studies, particularly if it shows promising biological activity.
Industry
Material Science:
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, such compounds may interact with biological targets like enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl and pyrido[1,2-a][1,3,5]triazin-4-one moieties could play crucial roles in binding to these targets.
Comparison with Similar Compounds
Similar Compounds
N-(4-nitrophenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide: can be compared with other nitrophenyl or pyrido[1,2-a][1,3,5]triazin-4-one derivatives.
Unique Features: The combination of these moieties in a single compound may confer unique properties, such as enhanced biological activity or specific chemical reactivity.
List of Similar Compounds
- This compound
- 4-nitrophenyl derivatives
- Pyrido[1,2-a][1,3,5]triazin-4-one derivatives
Properties
IUPAC Name |
N-(4-nitrophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O4S/c21-13(16-10-4-6-11(7-5-10)20(23)24)9-25-14-17-12-3-1-2-8-19(12)15(22)18-14/h1-8H,9H2,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWOXBKOITYIBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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